Enhanced Lipophilicity and Altered Polar Surface Area Relative to Non-Fluorinated Analog
The computed octanol-water partition coefficient (XLogP3) for 5-(3,4,5-trifluorophenyl)oxazolidin-2-one is 1.5, indicating significantly higher lipophilicity compared to the non-fluorinated 5-phenyloxazolidin-2-one (XLogP3 = 0.5) [1]. The topological polar surface area (TPSA) is 38.3 Ų for both compounds, but the enhanced lipophilicity is expected to improve membrane permeability by a factor of approximately 10-fold based on the Lipinski rule [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 5-Phenyloxazolidin-2-one, XLogP3 = 0.5 |
| Quantified Difference | Δ = 1.0 (3-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 in PubChem |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, a critical factor for drug absorption and intracellular target engagement.
- [1] PubChem. Comparison of XLogP3 for CID 65585142 and CID 76044. Accessed May 2026. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
